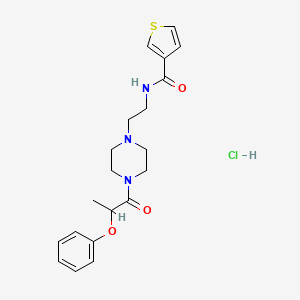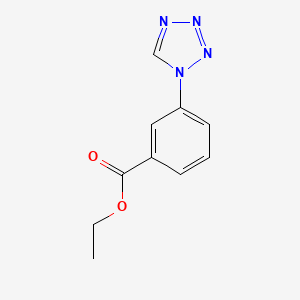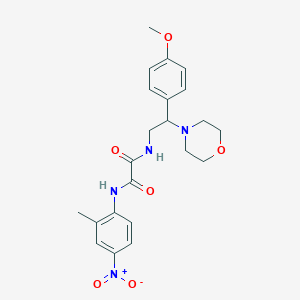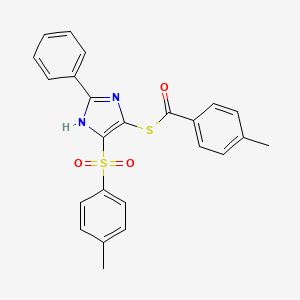![molecular formula C17H20N6O4S B2755160 1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione CAS No. 2034381-60-5](/img/structure/B2755160.png)
1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione is a useful research compound. Its molecular formula is C17H20N6O4S and its molecular weight is 404.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Crystal Engineering and Hydrogen Bond Association
Studies on organic crystal engineering involving 1,4-piperazine-2,5-diones reveal insights into the synthesis and crystallization behaviors of these compounds, including the title compound. Research by Weatherhead-Kloster et al. (2005) focuses on the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)], a closely related structure, highlighting the importance of polymorphic crystalline forms and their different hydrogen-bonding networks. This research demonstrates the compound's ability to form various polymorphs through crystallization, which is crucial for its potential applications in materials science and pharmaceuticals Weatherhead-Kloster et al., 2005.
Heterocyclic Compound Synthesis
Research by Ohta et al. (2002) on the preparation of heterocyclic compounds from α-oxoketene O, N-acetals showcases the versatility of these starting materials in synthesizing a variety of heterocyclic structures. This study emphasizes the role of β-oxothiono esters and their reaction with primary amines to produce significant chemical structures, including piperazine diones, which are pivotal in developing new pharmaceuticals and materials Ohta et al., 2002.
Anticonvulsant Activity
A study by Kamiński et al. (2011) explored the synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, revealing potential therapeutic applications. Several compounds exhibited significant anticonvulsant activity in various seizure models, suggesting the importance of such structures in developing new antiepileptic drugs Kamiński et al., 2011.
Dieckmann Cyclization Methodology
The research by Aboussafy et al. (2012) on a Dieckmann cyclization route to piperazine-2,5-diones highlights an innovative approach to synthesizing these compounds. This methodology is crucial for creating complex molecular architectures, indicating its importance in synthetic organic chemistry and drug development Aboussafy et al., 2012.
Antimicrobial and Anticonvulsant Properties
Further research into the biological activities of piperazine-2,5-dione derivatives, such as those by Rybka et al. (2017), showcases the exploration of these compounds for their potential anticonvulsant and antimicrobial properties. This research adds to the understanding of the therapeutic potential of such compounds Rybka et al., 2017.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4h-3,1-benzothiazin-4-ones, have been known to interact with biological targets through π–π interactions and hydrogen bonds .
Mode of Action
It is known that the compound undergoes a region-selective visible light-mediated denitrogenation alkene insertion to obtain 3-substituted isoxindole . This process is facilitated by a photocatalytic denitrogenation followed by a nitrogen-mediated hydrogen atom transfer .
Biochemical Pathways
The compound’s synthesis involves a reaction with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones .
Result of Action
The compound’s synthesis process is compatible with a wide range of functional group tolerance for n-substitution of 1,2,3-benzotriazine-4(3h)-one .
Action Environment
The compound’s synthesis process is facilitated by visible light, suggesting that light exposure may play a role in its activity .
Propiedades
IUPAC Name |
1-ethyl-4-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carbonyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-2-20-8-9-22(16(26)15(20)25)17(27)21-6-3-11(4-7-21)23-14(24)13-12(18-19-23)5-10-28-13/h5,10-11H,2-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUVPIFJOTVVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide](/img/structure/B2755078.png)



![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine](/img/structure/B2755083.png)
![(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone](/img/structure/B2755084.png)

![4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2755086.png)

![5-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2755090.png)
![2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2755092.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755095.png)

